Tiomolibdic acid

Wilson's disease neurology chelation therapy safety

Tiomolibdic acid (INN) is a first-in-class copper-protein-binding agent distinguished by its MoS₄²⁻ core, which forms a stable tripartite complex with copper and serum albumin—a mechanism fundamentally different from urinary-excretion chelators like D‑penicillamine or trientine. Clinical evidence demonstrates a near‑zero incidence of initial neurological deterioration in Wilson's disease, versus a 10–50% risk with older agents. For research requiring targeted, systemic copper depletion without neurotoxicity, this is the only rational procurement choice.

Molecular Formula H2MoS4
Molecular Weight 226.2 g/mol
CAS No. 13818-85-4
Cat. No. B15180550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiomolibdic acid
CAS13818-85-4
Molecular FormulaH2MoS4
Molecular Weight226.2 g/mol
Structural Identifiers
SMILES[SH-].[SH-].S=[Mo+2]=S
InChIInChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2
InChIKeyIEGNLZVDENYZEJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiomolibdic Acid: Defining the Core Tetrathiomolybdate Chelator for Selective Copper Modulation


Tiomolibdic acid (INN), also known as tetrathiomolybdic acid, is a small-molecule chelating agent defined by its core MoS₄²⁻ structure, which is responsible for its high and selective affinity for copper [1]. This active moiety, most commonly employed clinically as the more stable bis-choline salt (ALXN1840, formerly ATN-224/WTX101), functions by forming a stable, tripartite complex with copper and serum albumin, a mechanism distinct from traditional chelators [2]. The compound is under active clinical investigation as a first-in-class copper-protein-binding agent for conditions driven by copper dysregulation, including Wilson's disease and certain cancers [3].

The Scientific Imperative for Tetrathiomolybdate: Why Alternative Copper Chelators Are Not Interchangeable


Substituting generic copper chelators like D-penicillamine (DPA) or trientine for a tetrathiomolybdate-based therapy is a high-risk scientific and clinical decision, particularly in Wilson's disease, due to a fundamental divergence in their mechanism and safety profile. While DPA and trientine promote urinary copper excretion, they are associated with a 10-50% incidence of often irreversible, paradoxical neurological deterioration, a severe adverse effect thought to stem from a transient increase in free copper in the brain [1]. In stark contrast, ammonium tetrathiomolybdate acts by forming a non-toxic complex with copper and albumin, which is then excreted via the bile, and this alternative pathway is associated with a near-zero incidence of initial neurological worsening [2]. Furthermore, the first-generation ammonium salt is inherently unstable, necessitating storage in nitrogen gas, whereas the bis-choline salt (ATN-224/ALXN1840) was specifically engineered to overcome this significant formulation and stability limitation [3]. These quantifiable differences in safety and stability preclude simple, risk-free substitution.

Quantitative Head-to-Head Evidence: Differentiating Tiomolibdic Acid from Analogs and In-Class Alternatives


Eliminating the Risk of Iatrogenic Neurological Worsening vs. D-Penicillamine and Trientine

In a direct clinical study of 17 neurologically affected Wilson's disease patients, initial treatment with ammonium tetrathiomolybdate (the ammonium salt of tiomolibdic acid) for 8 weeks resulted in 0% incidence of neurological deterioration [1]. This stands in stark contrast to the established standard of care with D-penicillamine (DPA) or trientine, which are known to cause a 10-50% incidence of initial neurological worsening [2].

Wilson's disease neurology chelation therapy safety

Mechanistic Proof of Avoiding Free Copper Spike in the Brain vs. D-Penicillamine

An in vivo microdialysis study in a mouse model of Wilson's disease directly compared the effects of tetrathiomolybdate (TM) and D-penicillamine (PA) on free copper in the brain. The study found that while free copper and hydroxyl radical levels were 'markedly increased' in the striatum during PA administration, they were 'not elevated' during TM administration [1].

neurochemistry copper metabolism oxidative stress

Accelerated Copper Depletion with Bis-Choline Salt (ATN-224) vs. First-Generation Ammonium Salt

A Phase I clinical study on ATN-224, the second-generation bis-choline salt of tiomolibdic acid, demonstrated that a loading dose of 300 mg/day achieved a reduction in serum ceruloplasmin (a surrogate for copper levels) to within 10% of the target range within 21 days [1]. This is significantly faster than the 50-60 days reportedly required for copper depletion with the first-generation ammonium tetrathiomolybdate [2].

oncology pharmacokinetics drug development

Engineered Chemical Stability: Bis-Choline Salt vs. Unstable Ammonium Salt

The active tiomolibdic acid moiety is chemically unstable in its ammonium salt form, which 'has to be stored in nitrogen gas' to prevent degradation [1]. The second-generation analog, bis-choline tetrathiomolybdate (ATN-224/ALXN1840), was specifically developed to overcome this limitation, providing a 'more stable preparation' suitable for standard pharmaceutical handling and clinical trial logistics [1].

pharmaceutical formulation chemical stability drug storage

Selective Copper Removal from Metallothionein In Vivo

In an in vivo study using LEC rats (an animal model for Wilson's disease), treatment with tetrathiomolybdate (TTM) at a dose of 10 mg/kg for 8 days selectively removed more than 2% of the copper accumulated in the liver, which was bound to metallothionein (MT) [1]. This demonstrates a targeted, rather than a non-specific, mechanism of copper mobilization.

biochemistry metal metabolism Wilson's disease

Procurement-Critical Applications for Tiomolibdic Acid and Its Derivatives


First-Line, Neurology-Sparing Therapy in Newly Diagnosed Wilson's Disease

For procurement in clinical trials or specialized treatment of neurological Wilson's disease, a tiomolibdic acid-based therapy (specifically the bis-choline salt, ALXN1840) is uniquely positioned due to its proven ability to initiate copper reduction without causing neurological deterioration. Unlike D-penicillamine or trientine, which carry a 10-50% risk of worsening neurological symptoms, clinical evidence shows this risk is near-zero with tetrathiomolybdate [1]. This unparalleled safety profile in this specific, high-risk patient population makes it the scientifically rational choice for initial therapy.

Accelerated Pharmacodynamic Response in Copper-Dependent Oncology Trials

For research and procurement in oncology, the second-generation bis-choline salt (ATN-224) offers a clear pharmacokinetic advantage over its ammonium salt predecessor. Phase I data demonstrates that ATN-224 can achieve target copper depletion in approximately 21 days, compared to the 50-60 days required for the first-generation compound [2]. This faster onset of action is critical for integrating copper chelation into combination regimens and for designing more efficient clinical trials.

Streamlined Pharmaceutical Development with a Stable Tetrathiomolybdate Formulation

For any industrial or clinical research application requiring a tetrathiomolybdate, the bis-choline salt (ALXN1840/ATN-224) is the only practical choice from a formulation and logistics perspective. The ammonium salt of tiomolibdic acid is chemically unstable and requires storage under inert gas, creating significant barriers to handling and scalability [3]. The stable bis-choline formulation overcomes these limitations, enabling standard drug manufacturing, packaging, and distribution workflows.

Investigating Copper's Role in Fibrotic, Inflammatory, and Autoimmune Processes

For research groups investigating the role of copper bioavailability in non-oncologic or non-Wilson's disease processes, tetrathiomolybdate represents a highly specific tool. Its unique mechanism of forming a stable, non-toxic complex with copper and albumin allows for the controlled, systemic reduction of 'free' copper [4]. This is distinct from chelators that simply increase urinary excretion, making it a more precise instrument for studying copper-dependent cytokines and disease pathways in areas such as fibrosis and inflammation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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